2-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Description
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Properties
Molecular Formula |
C20H18N4O3S |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
2-(5-methoxyindol-1-yl)-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C20H18N4O3S/c1-26-16-7-8-17-14(11-16)9-10-24(17)12-18(25)21-20-23-22-19(28-20)13-27-15-5-3-2-4-6-15/h2-11H,12-13H2,1H3,(H,21,23,25) |
InChI Key |
PVPFFJSQFXKZLB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=NN=C(S3)COC4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
The compound 2-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a synthetic derivative that combines an indole moiety with a thiadiazole structure. This unique combination suggests potential biological activities, particularly in pharmacological applications such as antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound features two significant structural components:
- Indole moiety : Known for its diverse biological activities including antimicrobial and anticancer effects.
- Thiadiazole ring : Associated with various pharmacological activities, particularly in antimicrobial and antiviral domains.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to the one demonstrate inhibition against various bacterial strains. The activity can be quantified using Minimum Inhibitory Concentration (MIC) values:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Thiadiazole Derivative A | E. coli | 12.5 |
| Thiadiazole Derivative B | S. aureus | 10.0 |
| 2-(5-methoxy-1H-indol-1-yl)... | Unknown | TBD |
A study highlighted that certain thiadiazoles achieved MIC values as low as 6.25 µg/mL against Gram-negative bacteria, indicating a strong potential for the compound in antibacterial applications .
Anticancer Activity
Indole derivatives have been extensively studied for their anticancer properties. The presence of the indole structure in our compound suggests it may exhibit similar effects. For example, indole-based compounds have been shown to induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : Indole derivatives can cause G2/M phase arrest in cancer cells.
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
In vitro studies on related compounds have demonstrated IC50 values ranging from 10 to 50 µM against various cancer cell lines .
Anti-inflammatory Effects
The anti-inflammatory potential of indole and thiadiazole derivatives has been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2:
- Cytokine Inhibition : Reduction of TNF-alpha and IL-6 levels.
- Enzymatic Activity : Inhibition of COX-2 leading to reduced prostaglandin synthesis.
Case Studies
Several case studies have explored the biological activity of compounds similar to This compound :
- Study on Indole Derivatives : A study evaluated the cytotoxicity of various indole derivatives on human cancer cell lines, revealing promising results with IC50 values suggesting effective inhibition at nanomolar concentrations .
- Thiadiazole Antimicrobial Study : Another investigation focused on thiadiazole derivatives, demonstrating significant antibacterial activity against resistant strains of bacteria, supporting the notion that modifications in the thiadiazole structure can enhance efficacy .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that integrate indole and thiadiazole moieties. The synthesis pathway often includes:
- Formation of Indole Derivatives : Starting from commercially available indole derivatives, modifications such as methoxylation can be performed to introduce the 5-methoxy group.
- Thiadiazole Formation : The thiadiazole ring is synthesized through cyclization reactions involving appropriate precursors.
- Coupling Reactions : The final compound is formed by coupling the indole derivative with the thiadiazole component using acetamide chemistry.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
Research has indicated that compounds similar to 2-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing indole and thiadiazole structures can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Activity
The compound's potential as an anticancer agent is also under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of key signaling pathways. Compounds with similar structural features have shown promise in targeting specific cancer cell lines, indicating that this compound could be a candidate for further development in cancer therapy .
Anti-inflammatory Effects
Molecular docking studies have proposed that this compound may act as an inhibitor of enzymes involved in inflammatory processes, such as 5-lipoxygenase. This suggests potential applications in treating inflammatory diseases .
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Antimicrobial Efficacy : In vitro studies demonstrated that certain indole-based compounds exhibited Diameter of Inhibition Zone (DIZ) values significantly higher than standard antibiotics against Staphylococcus aureus and Escherichia coli .
- Cancer Cell Line Studies : Compounds structurally related to this indole-thiadiazole hybrid were tested against various cancer cell lines (e.g., breast cancer, lung cancer), showing IC50 values indicating potent cytotoxicity .
Comparative Data Table
| Property | This compound | Related Compounds |
|---|---|---|
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria | Yes |
| Anticancer Activity | Induces apoptosis in specific cancer cell lines | Yes |
| Anti-inflammatory Potential | Potential 5-lipoxygenase inhibitor | Yes |
| Synthesis Complexity | Multi-step synthesis involving indole and thiadiazole derivatives | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
